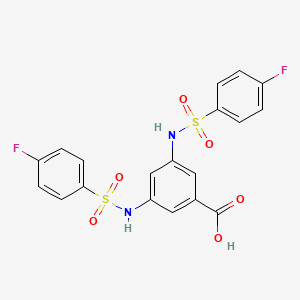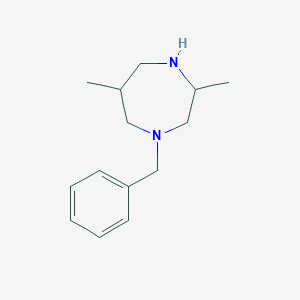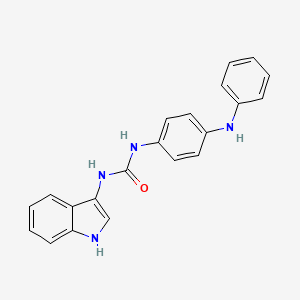
1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound that features an indole ring and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves the reaction of an indole derivative with a phenylurea derivative under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond between the indole and phenylamine components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylurea moiety can also interact with other molecular targets, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(4-(methylamino)phenyl)urea: Similar structure but with a methyl group instead of a phenyl group.
1-(1H-indol-3-yl)-3-(4-(ethylamino)phenyl)urea: Similar structure but with an ethyl group instead of a phenyl group.
1-(1H-indol-3-yl)-3-(4-(dimethylamino)phenyl)urea: Similar structure but with a dimethylamino group instead of a phenyl group.
Uniqueness
1-(1H-indol-3-yl)-3-(4-(phenylamino)phenyl)urea is unique due to the presence of both an indole ring and a phenylurea moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(25-20-14-22-19-9-5-4-8-18(19)20)24-17-12-10-16(11-13-17)23-15-6-2-1-3-7-15/h1-14,22-23H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAYNYTWWQGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
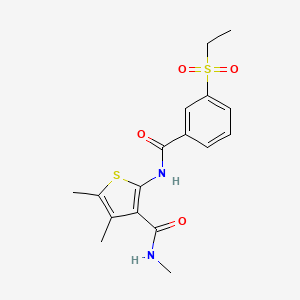
![N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2433441.png)
![N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide](/img/structure/B2433445.png)
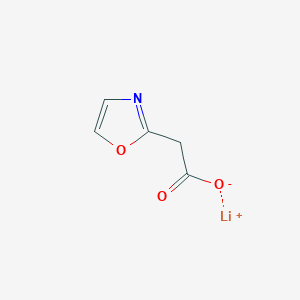
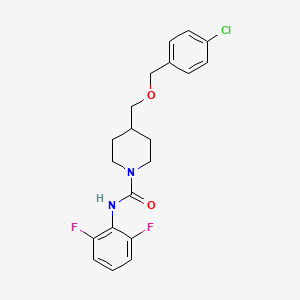
![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)
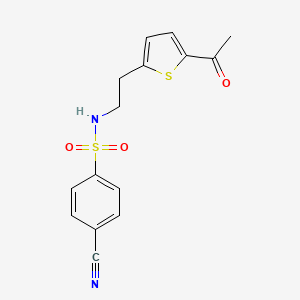
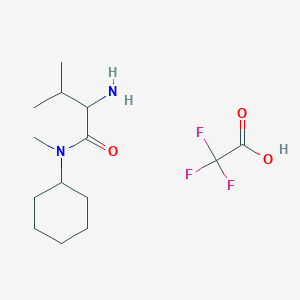
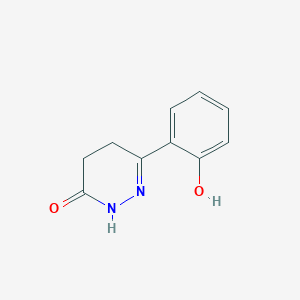
![2-{[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2433458.png)

![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)
